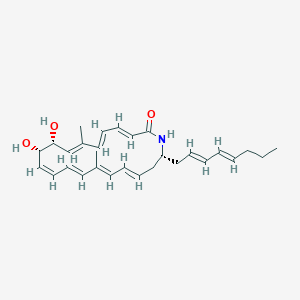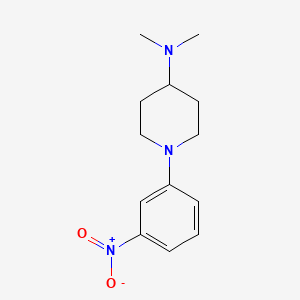
6-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carbonitrile is a chemical compound with the molecular formula C12H5BrN2O. It is a solid substance known for its photochemical properties and is commonly used in organic synthesis and fluorescence labeling .
Preparation Methods
The synthesis of 6-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carbonitrile typically involves organic synthesis reactions. One common method is through the bromination of 3-oxo-2,3-dihydro-1H-indene-5-carbonitrile. The reaction conditions often include the use of bromine or a bromine-containing reagent in an organic solvent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Photochemical Reactions: Due to its photochemical properties, it can participate in light-induced reactions.
Common reagents used in these reactions include bromine, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s fluorescence properties make it useful in labeling and imaging studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of materials with specific photochemical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carbonitrile involves its interaction with molecular targets through its functional groups. The bromine atom and the carbonitrile group play crucial roles in its reactivity. The pathways involved depend on the specific application and the nature of the interaction with other molecules .
Comparison with Similar Compounds
Similar compounds to 6-Bromo-3-oxo-2,3-dihydro-1H-indene-5-carbonitrile include:
- 2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
- 5,6-Difluoro-3-oxo-2,3-dihydro-1H-indene-1-ylidene derivatives
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and applications .
Properties
Molecular Formula |
C10H6BrNO |
|---|---|
Molecular Weight |
236.06 g/mol |
IUPAC Name |
6-bromo-3-oxo-1,2-dihydroindene-5-carbonitrile |
InChI |
InChI=1S/C10H6BrNO/c11-9-4-6-1-2-10(13)8(6)3-7(9)5-12/h3-4H,1-2H2 |
InChI Key |
YRWAJAFDWCBLOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Nitrodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13706658.png)


![1-[1-(4-Methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13706681.png)




![1-[2-(Chloromethoxy)ethyl]-2-(trifluoromethyl)benzene](/img/structure/B13706706.png)


